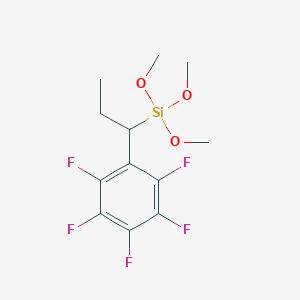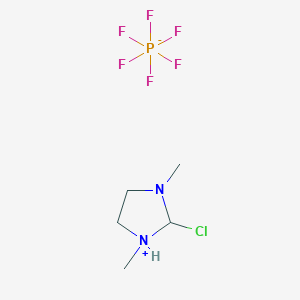
PENTAFLUOROPHENYLPROPYLTRIMETHOXYSILANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentafluorophenylpropyltrimethoxysilane is an organosilicon compound with the molecular formula C12H15F5O3Si. It is a reactive silane that can be used to prepare polymers with polarizer, particle, and multi-walled carbon. This compound is known for its ability to react with hydroxyl groups in the polymerization reaction mechanism, forming trifunctional, aromatic hydrocarbon structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenylpropyltrimethoxysilane can be synthesized through a reaction involving pentafluorophenylpropyl bromide and trimethoxysilane in the presence of a base such as triethylamine. The reaction typically takes place in an anhydrous solvent like toluene. The mixture is stirred for several hours at room temperature, followed by purification through distillation or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenylpropyltrimethoxysilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the methoxy groups with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water or aqueous solutions as the medium.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: The primary products are silanols, which can further condense to form siloxanes.
Scientific Research Applications
Pentafluorophenylpropyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance adhesion between different materials.
Biology: It is employed in the functionalization of biomolecules and surfaces for biosensing applications.
Medicine: It is used in drug delivery systems to improve the stability and targeting of therapeutic agents.
Industry: It is utilized in the production of advanced materials, including coatings, adhesives, and composites
Mechanism of Action
The mechanism of action of pentafluorophenylpropyltrimethoxysilane involves its ability to react with hydroxyl groups on surfaces, forming strong covalent bonds. This reaction enhances the adhesion properties of the surfaces, making it valuable in various applications. The compound’s unique structure allows it to interact with both organic and inorganic materials, facilitating the formation of stable interfaces .
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(3-(trifluoromethyl)phenyl)silane
- Trimethoxy(3-(perfluorophenyl)propyl)silane
- Trimethoxy(3-(pentafluorophenyl)propyl)silane
Uniqueness
Pentafluorophenylpropyltrimethoxysilane stands out due to its high reactivity and ability to form stable bonds with a wide range of materials. Its unique pentafluorophenyl group provides enhanced chemical stability and resistance to degradation, making it suitable for demanding applications .
Properties
Molecular Formula |
C12H15F5O3Si |
|---|---|
Molecular Weight |
330.32 g/mol |
IUPAC Name |
trimethoxy-[1-(2,3,4,5,6-pentafluorophenyl)propyl]silane |
InChI |
InChI=1S/C12H15F5O3Si/c1-5-6(21(18-2,19-3)20-4)7-8(13)10(15)12(17)11(16)9(7)14/h6H,5H2,1-4H3 |
InChI Key |
LPIFBANUODTLGU-UHFFFAOYSA-N |
SMILES |
CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](OC)(OC)OC |
Canonical SMILES |
CCC(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)







